Taniborbactam hydrochloride

描述

VNRX-5133 (盐酸盐),也称为坦尼硼培南,是一种新型的环状硼酸酯β-内酰胺酶抑制剂。它被设计用来对抗多重耐药革兰氏阴性菌,通过抑制丝氨酸和金属β-内酰胺酶。 这种化合物目前处于临床开发阶段,通常与第四代头孢菌素类抗生素头孢匹胺联合使用,用于治疗由产生β-内酰胺酶的细菌引起的严重感染 .

准备方法

合成路线和反应条件

VNRX-5133 (盐酸盐)的合成涉及环状硼酸酯结构的形成。详细的合成路线和反应条件属于专有信息,在公开文献中没有完全公开。 据了解,合成涉及使用硼酸和其他试剂来形成环状硼酸酯核心 .

工业生产方法

VNRX-5133 (盐酸盐)的工业生产方法也是专有的。通常,此类化合物的生产涉及在受控条件下进行大规模化学合成,以确保纯度和收率。 该过程可能包括多个纯化和质量控制步骤,以满足药物标准 .

化学反应分析

Synthetic Pathway and Key Reaction Steps

The enantioselective synthesis of taniborbactam involves eight steps, emphasizing boronate ester chemistry and stereochemical control ( ):

(a) Grignard Reaction for Boronate Ester Formation

The tert-butyl ester 25 reacts with chloromethyl boronate ester 24 via a Grignard intermediate, facilitated by isopropyl magnesium chloride. This step constructs the boronate-linked aromatic core ( ):

text25 (tert-butyl 3-iodo-2-methoxybenzoate) + 24 → 26 (boronate ester)

(b) Diastereoselective Matteson Homologation

Homologation of boronate ester 26 with (dichloromethyl)lithium extends the carbon chain, producing α-chloro derivative 27 . Zinc chloride stabilizes the intermediate, ensuring >95% diastereomeric excess ( ).

(c) Amide Bond Formation

Trans acid 20 reacts with α-chloro derivative 27 under hexamethyldisilazide (HMDS) activation, forming amido boronate ester 28 . Stereochemical integrity is maintained via SFC purification ( ).

(d) Final Deprotection and Cyclization

Treatment of 28 with BCl₃ cleaves protective groups (tert-butyl, pinanediol) and induces cyclization, yielding taniborbactam. Chiral HPLC confirms >99% enantiomeric purity ( ).

Stability and Reactivity Insights

-

pH Sensitivity : The boronic acid moiety in taniborbactam reversibly binds β-lactamases but hydrolyzes under strongly acidic/basic conditions, necessitating pH-controlled formulations ( ).

-

Thermal Stability : Decomposition occurs above 150°C, with exothermic peaks observed in differential scanning calorimetry (DSC) ( ).

Table 2: Spectral Characterization of Key Intermediates ( )

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 24 | 1.28 (s, 6H, CH₃), 3.45 (d, 2H, B-O) | 76.8 (C-B), 28.1 (CH₃) | 389.26 |

| 26 | 7.52 (d, 1H, Ar-H), 1.42 (s, 9H, tBu) | 165.2 (C=O), 81.5 (C-O) | 457.32 |

| 28 | 6.89 (s, 1H, NH), 3.30 (m, 2H, CH₂N) | 172.4 (amide C=O), 55.1 (CH₂N) | 602.41 |

科学研究应用

Treatment of Complicated Urinary Tract Infections (cUTIs)

Taniborbactam hydrochloride is prominently studied for its role in treating cUTIs, including acute pyelonephritis. The combination of cefepime and taniborbactam has shown promising results in clinical trials:

- Phase 3 Study (CERTAIN-1) : This trial evaluated the efficacy and safety of cefepime-taniborbactam compared to meropenem in adults with cUTIs. The study included 661 patients who received either cefepime-taniborbactam or meropenem for 7 to 14 days. Results indicated that clinical success was achieved in 70.6% of patients receiving cefepime-taniborbactam compared to 58% for those receiving meropenem .

Efficacy Against Multidrug-Resistant Bacteria

This compound has demonstrated significant activity against various multidrug-resistant pathogens:

- In Vitro Studies : In a global surveillance study, the combination inhibited 99.7% of Enterobacterales isolates and 94.5% of Pseudomonas aeruginosa isolates at concentrations ≤8 µg/ml .

- In Vivo Models : Studies using murine models have shown that taniborbactam restores the efficacy of cefepime against resistant strains, including those producing carbapenemases such as KPC and NDM .

Pharmacokinetics and Safety Profile

The pharmacokinetics of taniborbactam have been characterized in clinical studies involving healthy volunteers:

- Dosing Regimens : Single doses ranging from 62.5 mg to 1,500 mg and multiple doses from 250 mg to 750 mg every 8 hours were evaluated. No serious adverse events were reported, with headaches being the most common mild adverse effect .

- Excretion : Approximately 80% of the administered cefepime dose is excreted unchanged in urine, indicating effective renal clearance which is crucial for treating urinary tract infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of cefepime-taniborbactam versus other treatments:

| Treatment | Clinical Success Rate | Notable Findings |

|---|---|---|

| Cefepime-Taniborbactam | 70.6% | Superior efficacy over meropenem in cUTI patients |

| Meropenem | 58% | Standard treatment for cUTIs |

| Cefepime Alone | Not specified | Limited against resistant strains |

作用机制

VNRX-5133 (盐酸盐)通过抑制β-内酰胺酶发挥作用。它模拟酶天然底物的过渡态结构,使其能够与活性位点结合。对于丝氨酸β-内酰胺酶,它形成可逆的共价键,导致缓慢的解离和延长活性位点驻留时间。 对于金属β-内酰胺酶,它作为竞争性抑制剂,抑制常数在微摩尔范围内 .

相似化合物的比较

类似化合物

阿维巴坦: 另一种β-内酰胺酶抑制剂,但它不抑制金属β-内酰胺酶。

瑞乐培南: 类似于阿维巴坦,它抑制丝氨酸β-内酰胺酶,但不抑制金属β-内酰胺酶。

伐博培南: 抑制丝氨酸β-内酰胺酶,但对金属β-内酰胺酶没有活性.

独特性

VNRX-5133 (盐酸盐)的独特之处在于它是第一个对所有四类安布勒β-内酰胺酶(A、B、C和D)具有直接抑制活性的β-内酰胺酶抑制剂。 这种广谱活性使其成为治疗由多重耐药菌引起的感染的有希望的候选药物 .

生物活性

Taniborbactam hydrochloride, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor that has garnered attention for its potential in combating multidrug-resistant (MDR) Gram-negative bacterial infections. It is primarily developed in combination with the fourth-generation cephalosporin, cefepime, to enhance the antibiotic's efficacy against resistant pathogens.

Taniborbactam exhibits dual inhibition properties:

- Reversible covalent inhibition of serine β-lactamases (SBLs).

- Competitive inhibition of metallo-β-lactamases (MBLs), specifically targeting Ambler classes A, C, and D SBLs, as well as B1 MBLs such as VIM and NDM types .

The compound mimics the transition state of the enzymatic reaction, allowing it to bind effectively to the active sites of these β-lactamases. This binding prevents the hydrolysis of β-lactam antibiotics like cefepime, restoring their antibacterial activity against resistant strains .

In Vitro Studies

Taniborbactam has shown significant in vitro activity against various Enterobacterales and Pseudomonas aeruginosa strains. Notably:

- It restored cefepime's activity in 33 out of 34 engineered E. coli strains producing different β-lactamases, achieving up to a 1,024-fold reduction in the minimum inhibitory concentration (MIC) values .

- Against Pseudomonas aeruginosa, taniborbactam reduced cefepime's MIC90 from 32 mg/L to 8 mg/L .

| Pathogen | Cefepime MIC90 (mg/L) | Cefepime-Taniborbactam MIC90 (mg/L) |

|---|---|---|

| Pseudomonas aeruginosa | 32 | 8 |

| Enterobacterales | Variable | Restored activity in most cases |

In Vivo Studies

In murine models simulating human infections, taniborbactam demonstrated potent efficacy:

- It restored cefepime's effectiveness against cefepime-resistant pathogens in a neutropenic thigh infection model .

- Clinical trials have shown that cefepime-taniborbactam achieved statistical noninferiority to meropenem in treating complicated urinary tract infections (cUTIs), with a composite success rate of 70% compared to 58% for meropenem .

Pharmacokinetics

Taniborbactam displays favorable pharmacokinetic properties:

- The mean terminal elimination half-life ranges from 3.4 to 5.8 hours , with minimal accumulation observed upon repeated dosing .

- Approximately 90% of the administered dose is excreted unchanged in urine, indicating low metabolic processing .

Safety Profile

Clinical studies have reported that taniborbactam is generally well-tolerated:

- The most common adverse events were mild headaches.

- Serious treatment-emergent adverse events occurred at similar rates between taniborbactam and placebo groups, indicating a favorable safety profile .

CERTAIN-1 Study

The CERTAIN-1 study was a pivotal Phase 3 trial evaluating cefepime-taniborbactam against meropenem in adults with cUTIs. Key findings included:

属性

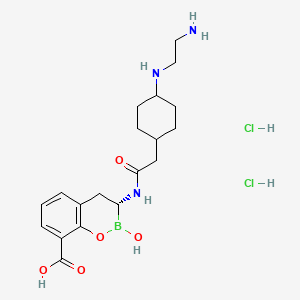

IUPAC Name |

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWIMFZHNCBHIX-PPJOBQAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BCl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244235-49-0 | |

| Record name | Taniborbactam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。